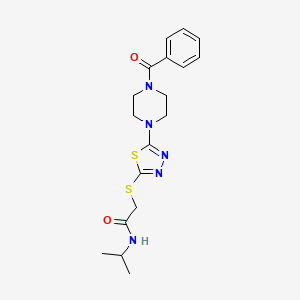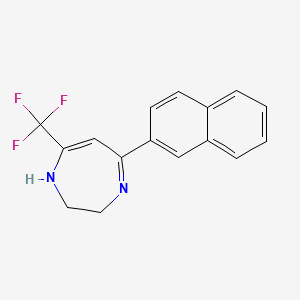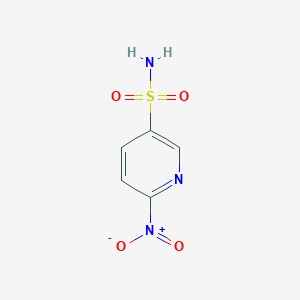
6-Nitropyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Nitropyridine-3-sulfonamide is an organic compound with the molecular formula C5H5N3O4S It is characterized by the presence of a nitro group at the 6-position and a sulfonamide group at the 3-position on a pyridine ring
作用机制
Target of Action
The primary targets of 6-Nitropyridine-3-sulfonamide, like other sulfonamides, are bacterial enzymes involved in the synthesis of folic acid . These enzymes include dihydropteroate synthetase and dihydrofolate reductase . Folic acid is essential for the synthesis of DNA in bacteria, making these enzymes crucial for bacterial growth and reproduction .
Mode of Action
This compound acts as a competitive inhibitor of the aforementioned enzymes . It mimics the natural substrate of these enzymes, p-aminobenzoic acid (PABA) , and binds to the active site of the enzymes, preventing PABA from binding . This inhibits the synthesis of folic acid, thereby disrupting DNA synthesis and bacterial growth .
Biochemical Pathways
The inhibition of folic acid synthesis affects the biochemical pathway leading to the production of purines and pyrimidines , which are the building blocks of DNA . This disruption in the pathway leads to a halt in DNA synthesis, preventing bacterial replication .
Pharmacokinetics
They are also known to be resistant to biodegradation, which can lead to a longer residence time in the body .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, it prevents the formation of DNA, thereby halting the proliferation of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the environment, such as other antibiotics or pollutants, could potentially interact with the compound and affect its activity . Additionally, the pH and temperature of the environment could influence the stability and efficacy of the compound .
生化分析
Biochemical Properties
6-Nitropyridine-3-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow it to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Cellular Effects
The effects of this compound on bacterial cells include mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides . These effects can lead to changes in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
Temporal Effects in Laboratory Settings
It is known that sulfonamides can be modified, degraded, or used as nutrients by some bacteria over time .
Transport and Distribution
Sulfonamides are known to be distributed throughout the body, reaching therapeutic levels in serum, cerebrospinal fluid, and many tissues and body fluids .
Subcellular Localization
Given its biochemical properties, it is likely to be found in areas of the cell where it can interact with enzymes and other biomolecules involved in folic acid synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitropyridine-3-sulfonamide typically involves the nitration of pyridine derivatives followed by sulfonation. One common method involves the reaction of pyridine with nitrogen dioxide (NO2) to introduce the nitro group, followed by treatment with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonamide group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and controlled reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 6-Nitropyridine-3-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used to facilitate nucleophilic substitution reactions.
Major Products:
Reduction: The major product of the reduction reaction is 6-aminopyridine-3-sulfonamide.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
科学研究应用
6-Nitropyridine-3-sulfonamide has several applications in scientific research, including:
相似化合物的比较
- 3-Nitropyridine-4-sulfonamide
- 5-Nitropyridine-2-sulfonamide
- 2-Nitropyridine-5-sulfonamide
Comparison: 6-Nitropyridine-3-sulfonamide is unique due to the specific positioning of the nitro and sulfonamide groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to its isomers and other nitropyridine derivatives .
属性
IUPAC Name |
6-nitropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4S/c6-13(11,12)4-1-2-5(7-3-4)8(9)10/h1-3H,(H2,6,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKYBMRVGOWVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
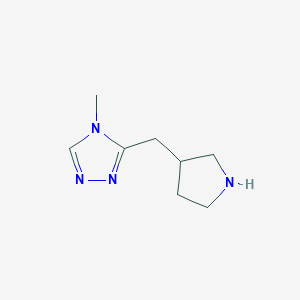
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2999483.png)
![N-(4-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2999486.png)
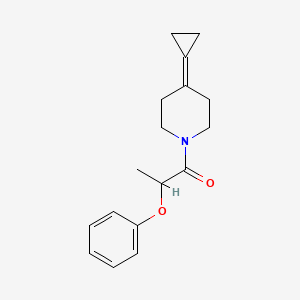
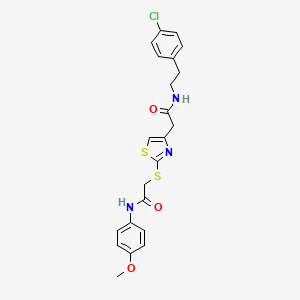
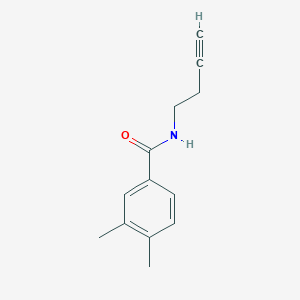
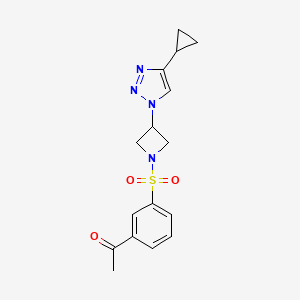
![2-{[4-(Acetylamino)phenyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2999492.png)
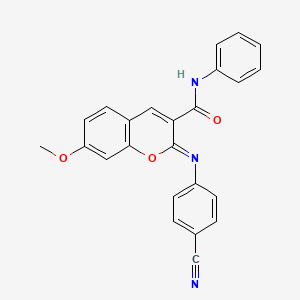
![N-(1-cyanocyclopropyl)-3-[(furan-2-yl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2999496.png)
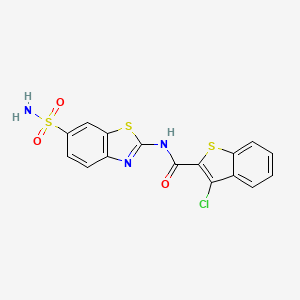
![4-[4-(4-Methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2999498.png)
